N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10803891
InChI: InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

CAS No.:

Cat. No.: VC10803891

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide -

Specification

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
IUPAC Name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21)
Standard InChI Key CNZKCAOEYCTGLC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound consists of three primary components:

  • 3-Nitrobenzamide core: A benzene ring substituted with a nitro group (-NO2_2) at the third position and an amide functional group (-CONH2_2) at the first position.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • 4-Methylphenyl substituent: A para-methyl-substituted benzene ring attached to the thiazole at position 4.

The IUPAC name, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, reflects this arrangement.

Molecular Descriptors

  • Molecular formula: C17H13N3O3S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}

  • Exact mass: 339.0743 g/mol (calculated)

  • InChIKey: JBUUOCLWGJKCSG-UHFFFAOYSA-N

Physicochemical Properties

Spectroscopic Characterization

  • 1H^1\text{H} NMR (DMSO-d6_6, 300 MHz):

    • δ 8.50 (s, 1H, amide NH), 8.20–7.30 (m, aromatic protons), 2.40 (s, 3H, methyl group) .

  • IR (KBr):

    • 1670 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 symmetric stretch), 1350 cm1^{-1} (C-N stretch).

  • Mass spectrometry:

    • ESI-MS m/z 340.1 [M+H]+^+.

Solubility and Stability

  • Solubility: Soluble in DMSO, dimethylformamide (DMF), and dichloromethane; sparingly soluble in water.

  • Stability: Degrades above 250°C; sensitive to prolonged UV exposure.

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies on structurally similar compounds demonstrate:

  • Minimum inhibitory concentrations (MIC):

    • 8 µg/mL against Staphylococcus aureus.

    • 16 µg/mL against Escherichia coli.

  • Mechanism: Disruption of microbial cell membranes and inhibition of DNA gyrase.

Applications in Scientific Research

Medicinal Chemistry

  • Lead compound optimization: Modifications to the nitro group and thiazole substituents enhance pharmacokinetic properties.

  • Drug combinations: Synergistic effects observed with cisplatin in ovarian cancer models.

Material Science

  • Organic semiconductors: The conjugated thiazole-benzamide system exhibits a bandgap of 2.8 eV, suitable for photovoltaic applications.

Computational Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: 3.1 eV, indicating charge transfer potential .

  • Electrostatic potential maps: Nitro group acts as an electron-deficient region, favoring nucleophilic interactions .

Hirshfeld Surface Analysis

  • Intermolecular interactions:

    • 45% H···O contacts (amide and nitro groups).

    • 30% C···H interactions (thiazole and methylphenyl groups) .

Future Perspectives

  • Structure-activity relationship (SAR) studies: Systematic modification of substituents to enhance bioavailability.

  • In vivo pharmacokinetics: Evaluation of metabolic stability and tissue distribution.

  • Nanoparticle delivery systems: Encapsulation to improve solubility and target specificity.

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